N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide
Description
N1-((5-Benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a bisubstituted oxalamide derivative characterized by:
- Sulfur-Containing Aromatic Group: A 3-(methylthio)phenyl group on the N2-terminus, contributing to metabolic stability and sulfur-mediated interactions.
The oxalamide core (-NH-C(=O)-C(=O)-NH-) provides structural rigidity and hydrogen-bonding capacity, common in bioactive molecules.
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-N'-(3-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-27-16-9-5-8-15(12-16)23-21(26)20(25)22-13-17-10-11-18(28-17)19(24)14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKYTQGIOFRYCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity. They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes. For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers.
Biological Activity
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₁₅N₂O₂S, with a molecular weight of approximately 327.4 g/mol. The compound features a benzoylthiophene moiety and a methylthio-substituted phenyl group, which are believed to contribute to its biological properties.
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may inhibit certain enzymatic pathways, leading to antimicrobial or anticancer effects. The exact mechanism is still under investigation, but it likely involves modulation of signal transduction pathways and inhibition of cellular processes associated with disease progression.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. In vitro assays demonstrate that the compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it may be effective in treating infections caused by resistant strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Studies utilizing various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation.
Case Study: In Vitro Evaluation of Anticancer Activity
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated that the compound induces apoptosis through the activation of caspase pathways.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
Pharmacological Properties
The pharmacological profile of this compound suggests potential applications beyond antimicrobial and anticancer therapies. Research indicates possible anti-inflammatory effects, making it a candidate for further exploration in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
- Structure : N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide.
- Key Features :
- Thiazole ring and 4-chlorophenyl substituent.
- Hydroxyethyl group enhances hydrophilicity.
- Activity : Synthesized as an HIV-1 entry inhibitor, with 36% yield and 90% HPLC purity. The thiazole and chlorophenyl groups differ significantly from the target compound’s benzoylthiophene and methylthiophenyl groups, suggesting divergent binding mechanisms .
- Structure : N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide.
- Key Features :
- Pyrrolidine and hydroxyethyl-thiazole substituents.
- Activity : Higher yield (53%) and purity (95%) than Compound 13, but similar antiviral targeting. The absence of sulfur in the aromatic group contrasts with the target compound’s methylthio group .
Oxalamides in Enzyme Modulation and Flavoring Agents
- Examples :
- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide.
- N1-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide.
- Key Features: Methoxybenzyl and pyridinyl groups. Safety: NOEL of 100 mg/kg bw/day in rats, with high margins of safety (>33 million) for flavoring applications.
- Comparison : The target compound’s benzoylthiophene and methylthiophenyl groups are bulkier, likely altering metabolic pathways compared to these smaller, flavoring-oriented analogues .
Sulfur-Containing Analogues
N1-(2-(Methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopentyl)methyl)oxalamide ():
- Structure : Methylthiophenyl and cyclopentyl-thiophene groups.
- Key Features :
- Molecular weight: 374.5 g/mol.
- Sulfur Content : Two thiophene rings and a methylthio group.
N1-(3-(Methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide ():
- Structure : Methylthiophenyl and cyclopropyl-thiophene.
- Key Features :
- CAS 1207052-08-1; molecular weight 416.5 g/mol.
- Comparison : The cyclopropane ring introduces steric constraints absent in the target compound .
Q & A
Q. What are the key synthetic methodologies for preparing N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide and related oxalamide derivatives?
The synthesis typically involves coupling reactions between substituted amines and oxalyl chloride intermediates. For example, oxalamides are synthesized by reacting primary or secondary amines with ethyl oxalyl chloride in dichloromethane, followed by purification via column chromatography . Key steps include:
- Stereochemical control : Diastereomeric mixtures (e.g., 1:1 or 1:20 ratios) are common, requiring chiral HPLC or recrystallization for resolution .
- Yield optimization : Yields range from 35% to 78%, depending on substituent steric effects and reaction conditions (e.g., solvent, temperature) .
Q. Table 1: Representative Synthesis Conditions
Q. How is the structural integrity of this compound validated in academic research?
Combined spectroscopic and chromatographic techniques are critical:
- LC-MS : Confirms molecular weight (e.g., APCI+ mode detects [M+H+] ions) .
- NMR : and NMR resolve stereochemistry and substituent effects (e.g., thiophene protons at δ 7.41–7.82) .
- HPLC purity : Purity >90% is standard, with chiral columns used for enantiomeric excess determination .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of oxalamide derivatives?
Diastereomeric ratios significantly impact antiviral potency. For instance, compound 20 (diastereomer ratio 1:20) showed enhanced HIV entry inhibition compared to racemic mixtures, likely due to improved binding to the CD4 receptor . Methodological considerations:
- Chiral resolution : Use chiral auxiliaries or asymmetric catalysis (e.g., Rhodium/PhthalaPhos systems) to isolate active enantiomers .
- Docking studies : Molecular dynamics simulations correlate stereochemistry with binding affinity to targets like HIV gp120 .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?
Contradictions often arise from divergent substituent effects. For example:
Q. How can oxidation/reduction reactions of this compound be leveraged for derivative design?
The thiophene and oxalamide moieties are reactive sites:
- Oxidation : Thiophene rings form sulfoxides/sulfones, altering electronic properties and metabolic stability .
- Reduction : Oxalamide → amine derivatives (e.g., for prodrug strategies) .
- Substitution : Electrophilic aromatic substitution on the phenyl ring introduces halogens or methoxy groups for SAR exploration .
Q. Table 2: Reaction Pathways and Applications
Q. What are the challenges in characterizing impurities during synthesis?
Common impurities include:
- Dimerization byproducts : Formed via amine-oxalyl chloride side reactions (e.g., 23% dimer in compound 16 ) .
- Residual solvents : Detectable via GC-MS, requiring strict control of reaction stoichiometry .
- Mitigation strategies :
- Flash chromatography : Separate dimers using gradient elution (e.g., hexane/EtOAc) .
- HRMS : Confirm molecular formulas of impurities (e.g., [M+Na+] adducts) .
Q. How is this compound used as a building block in complex molecule synthesis?
Its oxalamide core serves as a scaffold for:
Q. What in vitro/in vivo models are suitable for evaluating its pharmacological potential?
- Antiviral assays : Measure HIV-1 inhibition in MT-4 cells (IC) and cytotoxicity (CC) .
- CYP inhibition screening : Use human liver microsomes to assess metabolic stability and drug-drug interaction risks .
- Rodent models : Pharmacokinetic studies in rats (e.g., NOEL = 100 mg/kg/day for toxicity profiling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
